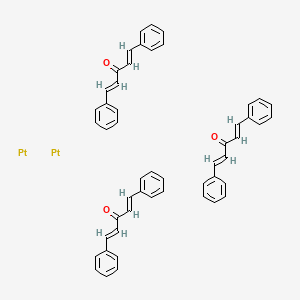

Pt2(dba)3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C51H42O3Pt2 |

|---|---|

Molecular Weight |

1093.0 g/mol |

IUPAC Name |

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum |

InChI |

InChI=1S/3C17H14O.2Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;;/b3*13-11+,14-12+;; |

InChI Key |

TZSNBHPFGNSWPO-WVCUSYJESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt].[Pt] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt].[Pt] |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

This guide provides a comprehensive overview of the synthesis, characterization, and handling of Tris(dibenzylideneacetone)dipalladium(0), commonly known as Pd₂(dba)₃. This organopalladium complex is a crucial precursor for generating soluble Palladium(0) species, which are widely employed as catalysts in a myriad of cross-coupling reactions fundamental to modern organic synthesis and drug development.

Introduction

Tris(dibenzylideneacetone)dipalladium(0) is a coordination complex of palladium in its zerovalent state, stabilized by three molecules of dibenzylideneacetone (B150790) (dba).[1] Its utility stems from the lability of the dba ligands, which are readily displaced to generate catalytically active Pd(0) species. This property makes Pd₂(dba)₃ an indispensable reagent for numerous transformations, including the Nobel Prize-winning Suzuki, Heck, and Negishi couplings, as well as the Buchwald-Hartwig amination.[1][2][3][4]

The complex is typically a dark purple to brown solid and is often supplied and used as its chloroform (B151607) adduct, Pd₂(dba)₃·CHCl₃, which results from the common recrystallization solvent.[1][5] It is important to note that the purity of commercially available Pd₂(dba)₃ can be variable, sometimes containing residual palladium nanoparticles, which can influence its reactivity.[1][6][7][8]

Synthesis of Pd₂(dba)₃

The synthesis of Pd₂(dba)₃ generally involves the reduction of a palladium(II) salt in the presence of the dba ligand. A common and reliable method involves the use of sodium tetrachloropalladate(II) or palladium(II) acetate (B1210297) as the palladium source and sodium acetate as a mild reducing agent and base.[1][3][9]

Experimental Protocol: Synthesis from Palladium(II) Acetate

This protocol is adapted from a procedure reported by Ananikov et al.[6][9]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Dibenzylideneacetone (dba)

-

Sodium acetate (NaOAc)

-

Methanol (B129727) (MeOH)

-

Chloroform (CHCl₃)

Procedure:

-

To a 100 mL round-bottom flask, add palladium(II) acetate (200 mg, 0.89 mmol), sodium acetate (731 mg, 8.9 mmol), and dibenzylideneacetone (417 mg, 1.78 mmol).

-

Add 20 mL of methanol to the flask.

-

Stir the reaction mixture at 40 °C for 3 hours. A brown solid will precipitate.

-

Filter the solid and wash it sequentially with methanol (2 x 3 mL) and water (3 x 3 mL).

-

Wash the residue with chloroform and collect the filtrate.

-

Evaporate the chloroform from the filtrate to yield a solid.

-

Redissolve the solid in a minimum amount of chloroform.

-

Slowly add approximately 20 mL of acetone to the solution to induce crystallization.

-

Store the mixture overnight in a refrigerator (-18 °C).

-

Filter the resulting crystals of Pd₂(dba)₃·CHCl₃, wash with cold acetone (2 x 5 mL), and dry under vacuum at 40 °C.

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis and purification of the Pd₂(dba)₃·CHCl₃ complex.

Characterization of Pd₂(dba)₃

Thorough characterization is essential to ensure the quality and reactivity of the Pd₂(dba)₃ complex. A combination of spectroscopic and physical methods is typically employed.

Physical and Spectroscopic Data

| Property | Value | Reference(s) |

| Chemical Formula | C₅₁H₄₂O₃Pd₂ | [1][10] |

| Molar Mass | 915.73 g·mol⁻¹ | [1] |

| Appearance | Dark purple to brown or red-brown to black solid/crystals | [1][10][11] |

| Melting Point | 152 to 155 °C | [1] |

| Solubility | Modestly soluble in organic solvents like chloroform and toluene (B28343). | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | Complex multiplets in the aromatic region (δ 6.3-7.6 ppm). The spectra can be broad and show multiple species in solution due to isomerism and ligand exchange.[9][12][13] | [9][12][13] |

| ¹³C NMR (CDCl₃, 101 MHz) | Signals for olefinic and carbonyl carbons of the dba ligand.[9][13] | [9][13] |

| IR (KBr) | Characteristic C=O and C=C stretching frequencies of the dba ligand. | [9][14] |

| UV-Vis (in Methanol) | Absorbance at ~532 nm (d-d transition) and ~345 nm (n-π* transition of free dba). |

Structural Characterization

The solid-state structure of Pd₂(dba)₃ has been elucidated by single-crystal X-ray diffraction.[12][13][15][16] The key structural feature is a dimeric palladium core where the two Pd(0) centers are bridged by the dba ligands.[1] The Pd-Pd distance is approximately 320 pm.[1] The palladium atoms are coordinated to the alkene moieties of the dba ligands.[1]

It is important to recognize that Pd₂(dba)₃ can exist as different isomers, primarily differing in the conformation of the bridging dba ligands (s-cis,s-trans vs. s-trans,s-trans).[12][13] Furthermore, the complex readily forms solvates, with the chloroform and toluene adducts being well-characterized.[12][17]

Caption: A conceptual diagram showing the bridging coordination of dba ligands between the two palladium centers in the Pd₂(dba)₃ complex.

Applications in Catalysis

Pd₂(dba)₃ is a cornerstone precatalyst in palladium-catalyzed cross-coupling reactions. Its primary role is to serve as a source of soluble, ligandless Pd(0), which can then enter the catalytic cycle.

General Catalytic Cycle Activation

The activation of Pd₂(dba)₃ in a catalytic reaction typically involves the addition of a supporting ligand, often a phosphine, which displaces the dba ligands to form a more reactive, monoligated or bisligated Pd(0) species.

Caption: Logical flow of the activation of the Pd₂(dba)₃ precatalyst with a ligand to generate the active catalytic species.

Key Cross-Coupling Reactions

-

Suzuki Coupling: Formation of C-C bonds between organoboron compounds and organic halides.[2]

-

Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.[2]

-

Heck Reaction: Coupling of aryl or vinyl halides with alkenes.[4]

-

Negishi Coupling: Cross-coupling of organozinc compounds with organic halides.[1]

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

Storage and Handling

Pd₂(dba)₃ is generally considered to be air-stable for short periods, making it convenient to handle.[2][11] However, for long-term storage, it is advisable to keep it in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation to palladium black.[18] As with all chemical reagents, appropriate personal protective equipment should be worn during handling.

References

- 1. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

- 2. Overview of pd2(dba)3 and its role in coupling reactions [ecoviaet.com]

- 3. Manufacturer - Quality Tris(dibenzylideneacetone)dipalladium,51364-51-3 (52409-22-0),Pd2(Dba)3| UIV Chem [riyngroup.com]

- 4. nbinno.com [nbinno.com]

- 5. Tris(dibenzylideneacetone)dipalladium | 51364-51-3 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. rsc.org [rsc.org]

- 10. [Pd2(dba)3] x dba | Umicore [pmc.umicore.com]

- 11. heraeus-precious-metals.com [heraeus-precious-metals.com]

- 12. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Collection - The Elusive Structure of Pd2(dba)3. Examination by Isotopic Labeling, NMR Spectroscopy, and Xâray Diffraction Analysis: Synthesis and Characterization of Pd2(dba-Z)3 Complexes - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 17. researchgate.net [researchgate.net]

- 18. Reddit - The heart of the internet [reddit.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Mechanism of Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) in Suzuki Coupling

This guide provides a detailed examination of the role and mechanism of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as a catalyst precursor in Suzuki-Miyaura cross-coupling reactions. The Suzuki coupling is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the creation of carbon-carbon bonds to assemble complex molecular architectures.

Introduction to Pd₂(dba)₃ as a Catalyst Precursor

Tris(dibenzylideneacetone)dipalladium(0) is a highly stable, air-tolerant, and commercially available palladium(0) complex. It is not the active catalytic species itself but serves as a crucial precatalyst. In the presence of a suitable ligand, typically a phosphine (B1218219), Pd₂(dba)₃ dissociates in solution to generate the active monoligated palladium(0) species, which initiates the catalytic cycle. The dibenzylideneacetone (B150790) (dba) ligands are weakly bound and easily displaced, making Pd₂(dba)₃ an excellent source of soluble, low-ligated palladium(0).

The Catalytic Cycle: Mechanism of Action

The Suzuki coupling reaction catalyzed by a Pd(0) species generated from Pd₂(dba)₃ follows a well-established, multi-step catalytic cycle. The generally accepted mechanism involves the formation of a Pd(0)L species, which then enters the cycle.

Step 1: Generation of the Active Catalyst

In solution, Pd₂(dba)₃ exists in equilibrium with Pd(dba)₂. In the presence of a phosphine ligand (L), the dba ligands are displaced to form the catalytically active 14-electron Pd(0)L complex. The choice of ligand is critical and dictates the efficiency and scope of the reaction.

Step 2: Oxidative Addition

The active Pd(0)L catalyst initiates the cycle by reacting with an organohalide (R¹-X, where X is typically I, Br, Cl, or OTf) in an oxidative addition step. This irreversible step involves the insertion of the palladium center into the R¹-X bond, resulting in the formation of a square planar palladium(II) complex, trans-[Pd(L)(R¹)(X)].

Step 3: Transmetalation

Following oxidative addition, the palladium(II) complex undergoes transmetalation. An organoboron reagent (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide or pseudohalide (X). The base is crucial for activating the organoboron compound, forming a more nucleophilic boronate species [R²-B(OR)₂(Base)]⁻, which facilitates the transfer of the R² group. This step yields a new palladium(II) intermediate, cis-[Pd(L)(R¹)(R²)]. A trans-to-cis isomerization is often required for the subsequent step.

Step 4: Reductive Elimination

The final step of the catalytic cycle is reductive elimination from the cis-[Pd(L)(R¹)(R²)] intermediate. In this step, the two organic groups (R¹ and R²) are coupled to form the desired product (R¹-R²), and the palladium catalyst is regenerated in its original Pd(0)L state, ready to begin a new cycle. This step is typically the rate-determining step of the overall process.

Key Experimental Data and Protocols

The efficiency of a Suzuki coupling reaction using Pd₂(dba)₃ depends on several factors, including the choice of ligand, base, solvent, and temperature.

Quantitative Data Summary

The following table summarizes typical reaction parameters for Suzuki couplings utilizing the Pd₂(dba)₃/ligand system. These values are representative and may require optimization for specific substrates.

| Parameter | Typical Range/Value | Notes |

| Pd₂(dba)₃ Loading | 0.5 - 5 mol% | Higher loadings may be needed for challenging substrates. |

| Ligand/Pd Ratio | 1:1 to 4:1 | Ligand choice is critical (e.g., SPhos, XPhos, P(t-Bu)₃). |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base affects the activation of the boronic acid. |

| Solvent | Toluene, Dioxane, THF, DME | Often used with water as a co-solvent. |

| Temperature | 60 - 120 °C | Reaction temperature is substrate and catalyst dependent. |

| Typical Yields | 75 - 99% | Highly dependent on substrate scope and reaction optimization. |

Generalized Experimental Protocol

This protocol provides a representative workflow for a Suzuki coupling reaction.

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add Pd₂(dba)₃ (e.g., 1 mol%), the chosen phosphine ligand (e.g., 2.2 mol%), and the aryl halide (1.0 equiv.).

-

Reagent Addition: Add the boronic acid or ester (1.1 - 1.5 equiv.) and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 v/v).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 2 - 24 hours), monitoring progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica (B1680970) gel.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the catalytic cycle and the experimental process.

Caption: The catalytic cycle for Suzuki coupling initiated by a Pd(0)L species.

Caption: A generalized experimental workflow for a Suzuki cross-coupling reaction.

Conclusion

Pd₂(dba)₃ remains a cornerstone precatalyst for Suzuki-Miyaura cross-coupling due to its stability, reliability, and versatility. Understanding its activation and the subsequent catalytic cycle is fundamental for chemists in research and development. The optimization of ligands, bases, and solvents in conjunction with this palladium source allows for the efficient synthesis of a vast array of biaryl compounds and other critical motifs found in pharmaceuticals and advanced materials.

Stability of Tris(dibenzylideneacetone)dipalladium(0) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a cornerstone catalyst precursor in modern organic synthesis, prized for its efficacy in a myriad of cross-coupling reactions. However, the stability of this crucial reagent in solution is a critical parameter that is often overlooked, leading to irreproducible results and failed reactions. This technical guide provides an in-depth analysis of the stability of Pd₂(dba)₃ in various common organic solvents, offering quantitative insights, detailed experimental protocols for stability assessment, and best practices for handling and storage.

Core Concepts: Understanding Pd₂(dba)₃ Instability

As a Pd(0) complex with weakly associated dibenzylideneacetone (B150790) (dba) ligands, Pd₂(dba)₃ is susceptible to decomposition, primarily through oxidation and aggregation, leading to the formation of catalytically inactive palladium black.[1] This process is significantly influenced by the surrounding solvent environment, exposure to atmospheric oxygen, temperature, and light. The purity of the solid Pd₂(dba)₃, which can vary between commercial batches and may contain nanoparticles, also plays a crucial role in its solution-state stability.[2][3]

Comparative Stability in Common Organic Solvents

While precise kinetic data for the decomposition of Pd₂(dba)₃ across a range of organic solvents is not extensively documented in a single comparative study, a qualitative and semi-quantitative understanding can be derived from various sources. The following table summarizes the relative stability of Pd₂(dba)₃ in commonly used solvents based on available literature.

| Solvent | Dielectric Constant (ε) | Coordinating Ability | Observed Stability of Pd₂(dba)₃ | Key Remarks & Citations |

| Toluene (B28343) | 2.4 | Non-coordinating | High | Often used for the synthesis and recrystallization of a stable Pd₂(dba)₃ adduct, suggesting good compatibility and stability.[4] |

| Benzene (B151609) | 2.3 | Non-coordinating | High | Similar to toluene, it is a non-polar, non-coordinating solvent in which Pd₂(dba)₃ exhibits good stability. |

| Tetrahydrofuran (THF) | 7.6 | Coordinating | Moderate | Commonly used as a reaction solvent. While Pd₂(dba)₃ is soluble, solutions can degrade over time, especially in the presence of air and light.[5][6] |

| 1,4-Dioxane | 2.2 | Coordinating | Moderate | Another popular ether-based solvent for cross-coupling reactions. Similar stability profile to THF. |

| Methanol (MeOH) | 33.0 | Coordinating (protic) | Relatively High | Pd₂(dba)₃ is reported to be "quite stable in pure MeOH," suggesting that despite its polarity and coordinating ability, it provides a reasonably stable environment, potentially due to stabilizing solvation effects. |

| Acetonitrile (MeCN) | 37.5 | Coordinating | Low to Moderate | As a polar coordinating solvent, it can facilitate ligand displacement and potentially accelerate decomposition, though it is used in some catalytic systems.[6] |

| N,N-Dimethylformamide (DMF) | 36.7 | Strongly Coordinating | Low | Being a strongly coordinating solvent, DMF can displace the dba ligands, leading to the formation of different palladium species and promoting decomposition. |

| Chloroform (B151607) (CHCl₃) | 4.8 | Weakly Coordinating | Used for Recrystallization | Pd₂(dba)₃ is often supplied as a chloroform adduct, indicating its solubility. However, long-term stability in chloroform solution is not well-documented and chlorinated solvents can be reactive towards Pd(0) complexes under certain conditions.[7] |

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of Pd₂(dba)₃ in a specific solvent, a time-course study monitoring its concentration is recommended. The following are detailed protocols using ¹H NMR and UV-Vis spectroscopy.

Protocol 1: ¹H NMR Spectroscopy for Monitoring Pd₂(dba)₃ Degradation

¹H NMR spectroscopy allows for the direct observation of the dba ligands, and the appearance of free dba can be correlated with the decomposition of the complex.

1. Materials and Reagents:

-

High-purity Pd₂(dba)₃ (preferably from a freshly opened bottle or a self-synthesized, well-characterized batch)

-

Anhydrous, degassed organic solvents (e.g., Toluene-d₈, THF-d₈, CDCl₃)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or hexamethylbenzene)

-

Inert atmosphere glovebox or Schlenk line

-

NMR tubes with J. Young valves or similar airtight seals

2. Preparation of Stock Solutions (under inert atmosphere):

-

Prepare a stock solution of the internal standard of known concentration in the chosen deuterated solvent.

-

Accurately weigh a known amount of Pd₂(dba)₃ and dissolve it in a known volume of the deuterated solvent containing the internal standard to create a stock solution of known concentration (e.g., 10 mM).

3. Sample Preparation and Data Acquisition:

-

Transfer an aliquot of the stock solution into an NMR tube under an inert atmosphere and seal it.

-

Acquire a ¹H NMR spectrum at time t=0.

-

Store the NMR tube under the desired conditions (e.g., room temperature, protected from light).

-

Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24, 48 hours).

4. Data Analysis:

-

Integrate the signals corresponding to the olefinic protons of the complexed dba ligands and the signal of the internal standard.

-

The decrease in the integral of the complexed dba signals relative to the constant integral of the internal standard over time indicates the decomposition of Pd₂(dba)₃.

-

Plot the concentration of Pd₂(dba)₃ versus time to determine the decomposition kinetics.

Protocol 2: UV-Vis Spectroscopy for Quantitative Analysis of Pd₂(dba)₃ Stability

UV-Vis spectroscopy provides a sensitive method for monitoring the concentration of the colored Pd₂(dba)₃ complex in solution.

1. Materials and Reagents:

-

High-purity Pd₂(dba)₃

-

Spectroscopic grade, anhydrous, and degassed organic solvents

-

Inert atmosphere glovebox or Schlenk line

-

Quartz cuvettes with airtight septa or screw caps

2. Preparation of Standard Solutions and Calibration Curve:

-

Under an inert atmosphere, prepare a series of standard solutions of Pd₂(dba)₃ of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max), which is typically around 520-530 nm for the d-d transition of the complex.[5]

-

Construct a Beer-Lambert law calibration curve by plotting absorbance versus concentration.

3. Stability Study:

-

Prepare a fresh solution of Pd₂(dba)₃ of a known concentration in the desired solvent under an inert atmosphere.

-

Transfer the solution to an airtight quartz cuvette.

-

Measure the initial absorbance at t=0.

-

Store the cuvette under the desired experimental conditions.

-

Record the UV-Vis spectrum at regular time intervals.

4. Data Analysis:

-

Using the calibration curve, convert the absorbance values at each time point to the corresponding concentration of Pd₂(dba)₃.

-

Plot the concentration of Pd₂(dba)₃ as a function of time to determine the rate of decomposition.

Visualization of Key Processes

Decomposition Pathway

The decomposition of Pd₂(dba)₃ in solution, particularly in the presence of oxygen, leads to the formation of palladium nanoparticles and ultimately palladium black. This process involves the loss of the stabilizing dba ligands.

Caption: Generalized decomposition pathway of Pd₂(dba)₃ in solution.

Experimental Workflow for Stability Assessment

A systematic workflow is crucial for obtaining reliable data on the stability of Pd₂(dba)₃.

Caption: Workflow for assessing the stability of Pd₂(dba)₃ solutions.

Recommendations for Handling and Storage

To ensure the integrity and catalytic activity of Pd₂(dba)₃, the following practices are strongly recommended:

-

Solid Storage: Store solid Pd₂(dba)₃ in a tightly sealed container, protected from light, and preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox).

-

Solution Preparation: Always use anhydrous and thoroughly degassed solvents for preparing solutions. Prepare solutions under an inert atmosphere (e.g., using Schlenk techniques or in a glovebox).

-

Fresh is Best: Prepare solutions of Pd₂(dba)₃ immediately before use. Avoid storing solutions for extended periods, even under an inert atmosphere.

-

Solvent Choice: For applications where the Pd₂(dba)₃ solution needs to be held for a period before use, non-coordinating solvents like toluene or benzene are preferable. If a coordinating solvent is required by the reaction chemistry, minimize the time the precursor is in solution before the reaction is initiated.

-

Purity Matters: Be aware that the quality of commercial Pd₂(dba)₃ can vary. For highly sensitive or quantitative studies, consider purifying the complex or synthesizing it fresh.[3]

By understanding the factors that influence the stability of Pd₂(dba)₃ and implementing rigorous handling and analytical procedures, researchers can enhance the reliability and reproducibility of their palladium-catalyzed reactions.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. media2.newsobserver.com [media2.newsobserver.com]

- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a critical palladium precursor in catalysis. Understanding the solubility of this complex is paramount for its effective use in synthetic chemistry, particularly in reaction setup, catalyst loading, and purification processes. This document outlines both qualitative and quantitative solubility data, details experimental protocols for solubility determination, and provides a logical workflow for laboratory applications.

Core Concepts in Pd₂(dba)₃ Solubility

Tris(dibenzylideneacetone)dipalladium(0) is a dark-purple to brown crystalline solid. Its solubility is largely dictated by the non-polar nature of the dibenzylideneacetone (B150790) (dba) ligands, which encapsulate the two palladium(0) atoms. As a general principle, Pd₂(dba)₃ exhibits modest to good solubility in many common organic solvents, particularly in chlorinated and aromatic hydrocarbons, as well as some ethers. Conversely, it is practically insoluble in polar protic solvents like water and alcohols.

It is crucial to note that commercially available Pd₂(dba)₃ often exists as a more stable chloroform (B151607) adduct, [Pd₂(dba)₃·CHCl₃].[1] The purity of Pd₂(dba)₃ samples can also vary and may contain residual palladium nanoparticles, which can influence solubility characteristics and catalytic activity.

Quantitative and Qualitative Solubility Data

The following tables summarize the available solubility data for Pd₂(dba)₃ in various laboratory solvents. Due to a scarcity of precise quantitative measurements in publicly available literature, the data is presented as a combination of quantitative values where found, and qualitative descriptions based on widespread laboratory use and observations.

Table 1: Quantitative Solubility of Pd₂(dba)₃

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Room Temperature | ~3.66 mg/mL (~4 mM)[2] |

| Toluene (B28343) | C₇H₈ | 92.14 | Room Temperature | ≥ 5 mg/mL[3] |

Note: The solubility in THF is calculated from a documented preparation of a 4 mM stock solution.[2] The solubility in toluene is based on a procedure for preparing thin films, indicating it is soluble to at least this concentration.

Table 2: Qualitative Solubility of Pd₂(dba)₃

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Qualitative Solubility |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Soluble / Modestly Soluble[1][4] |

| Chloroform | CHCl₃ | 119.38 | Soluble[4] |

| Benzene | C₆H₆ | 78.11 | Soluble[4] |

| Acetone | C₃H₆O | 58.08 | Sparingly Soluble |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Sparingly Soluble |

| Acetonitrile | C₂H₃N | 41.05 | Sparingly Soluble |

| Methanol | CH₄O | 32.04 | Insoluble |

| Ethanol | C₂H₆O | 46.07 | Insoluble |

| Water | H₂O | 18.02 | Insoluble[2][5] |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial for reproducible and optimized chemical processes. Below are two detailed methodologies for quantifying the solubility of colored organometallic complexes like Pd₂(dba)₃.

Protocol 1: Gravimetric Method

This is a classic and straightforward method for determining solubility. It relies on the preparation of a saturated solution, followed by the removal of the solvent and weighing the dissolved solute.

Methodology:

-

Preparation of a Saturated Solution:

-

To a sealed vial, add an excess amount of Pd₂(dba)₃ to a known volume of the desired solvent at a specific temperature (e.g., 25 °C).

-

Agitate the mixture vigorously for an extended period (e.g., 24-48 hours) using a magnetic stirrer or a shaker to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.2 µm PTFE) can be used for complete removal of solids.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed, dry container (e.g., a vial or evaporating dish).

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a vacuum oven) until the solid residue is completely dry.

-

-

Mass Determination and Calculation:

-

Weigh the container with the dried Pd₂(dba)₃ residue.

-

The mass of the dissolved solute is the final weight minus the initial weight of the empty container.

-

Calculate the solubility in the desired units (e.g., mg/mL or g/L) by dividing the mass of the solute by the volume of the supernatant collected.

-

Protocol 2: UV-Visible Spectroscopy Method

For colored compounds like Pd₂(dba)₃, UV-Vis spectroscopy offers a sensitive and accurate method for determining solubility, particularly for measuring lower concentrations.

Methodology:

-

Determination of Maximum Absorbance (λ_max):

-

Prepare a dilute, unsaturated solution of Pd₂(dba)₃ in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max). For Pd₂(dba)₃ in THF/water mixtures, λ_max is reported to be around 528 nm.[2]

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of Pd₂(dba)₃ with known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the determined λ_max.

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. The slope of this line is the molar absorptivity coefficient.

-

-

Preparation and Measurement of the Saturated Solution:

-

Prepare a saturated solution of Pd₂(dba)₃ as described in the gravimetric method (Step 1).

-

Isolate the clear supernatant as described in the gravimetric method (Step 2).

-

Dilute a known volume of the saturated supernatant with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of Pd₂(dba)₃ in that solvent.

-

Visualization of Laboratory Workflow

The following diagram illustrates a logical workflow for determining and applying the solubility data of Pd₂(dba)₃ in a research setting.

Caption: Workflow for Determining and Applying Pd₂(dba)₃ Solubility Data.

This comprehensive guide provides essential information for the effective handling and application of Pd₂(dba)₃ in various research and development settings. By understanding its solubility characteristics and employing rigorous experimental protocols, scientists can ensure the reproducibility and success of their palladium-catalyzed reactions.

References

- 1. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

- 2. media2.newsobserver.com [media2.newsobserver.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. Tris(dibenzylideneacetone)dipalladium(0), complex with chloroform, Pd 20.6% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the NMR Spectroscopy Analysis of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

For Researchers, Scientists, and Drug Development Professionals

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a widely utilized palladium(0) source in cross-coupling reactions, presents a complex and dynamic structure in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing this catalyst, assessing its purity, and understanding its behavior in solution. This technical guide provides a comprehensive overview of the NMR analysis of Pd₂(dba)₃, focusing on ¹H and ¹³C NMR, the challenges posed by its solution-state dynamics, and standardized experimental protocols.

The Complex Solution-State Structure of Pd₂(dba)₃

In solution, Pd₂(dba)₃ is not a single, static entity. It exists as a mixture of isomers and is in equilibrium with dissociated species. This dynamic nature significantly influences its NMR spectra. Isotopic labeling studies have been crucial in elucidating the solution structures of the major and minor isomers of Pd₂(dba)₃.[1][2][3] The major isomer is understood to possess bridging dba ligands in a s-cis,s-trans conformation, while in the minor isomer, one of the dba ligands is exclusively in a s-trans,s-trans conformation.[1][2]

This isomeric complexity and the potential for ligand exchange lead to broad or complex ¹H NMR spectra at room temperature.[1][2] The appearance of the spectrum can be highly dependent on the solvent, temperature, and the presence of any substituents on the dba ligand.[1][2]

¹H and ¹³C NMR Spectroscopic Data

Obtaining clean, well-resolved NMR spectra of Pd₂(dba)₃ can be challenging. However, high-field NMR instruments (700 MHz) have enabled the resolution of signals for the major and minor isomers in solution.[1][2] The following tables summarize representative ¹H and ¹³C NMR chemical shift data for Pd₂(dba)₃ in CDCl₃, a common solvent for its analysis. It is important to note that these values can vary slightly depending on the specific batch and purity of the complex.

Table 1: Representative ¹H NMR Chemical Shifts for Pd₂(dba)₃·CHCl₃ in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) |

| Phenyl Protons | 7.55 - 7.10 (m) |

| Olefinic Protons | 6.88 - 6.12 (m) |

| Free dba | Present in some samples |

Note: The olefinic and aromatic regions often display a complex set of multiplets due to the presence of multiple isomers and the various conformations of the dba ligands.

Table 2: Representative ¹³C NMR Chemical Shifts for Pd₂(dba)₃ in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~196 |

| Olefinic (C=C) | 151.2 - 128.2 |

| Aromatic (C-H) | 130.2 - 128.4 |

The Role of ³¹P NMR Spectroscopy

It is a common misconception that ³¹P NMR is used to directly analyze Pd₂(dba)₃. As Pd₂(dba)₃ itself does not contain phosphorus, it is NMR-silent in the ³¹P region. However, ³¹P NMR is a critical tool for studying the in situ formation and reactivity of catalytically active palladium(0) species generated from Pd₂(dba)₃ in the presence of phosphine (B1218219) ligands. When Pd₂(dba)₃ is mixed with phosphine ligands, a variety of palladium(0)-phosphine complexes are formed, which can be readily identified and quantified using ³¹P NMR spectroscopy.

Experimental Protocols

1. Synthesis of High-Purity Pd₂(dba)₃·CHCl₃

The purity of commercially available Pd₂(dba)₃ can vary, with palladium nanoparticles being a common impurity that can affect catalytic activity.[4][5] A reliable synthesis of high-purity Pd₂(dba)₃·CHCl₃ is therefore crucial.

-

Reagents: Palladium(II) acetate (B1210297) (Pd(OAc)₂), sodium acetate (NaOAc), dibenzylideneacetone (B150790) (dba), methanol (B129727), chloroform (B151607), acetone (B3395972).

-

Procedure:

-

Combine Pd(OAc)₂, NaOAc, and dba in a flask.

-

Add methanol and heat the mixture at 40°C with stirring for approximately 3 hours. The solution will turn dark brown/black.

-

Filter the reaction mixture and wash the solid with methanol and then water to remove unreacted starting materials.

-

Dissolve the obtained solid in a minimal amount of chloroform.

-

Add acetone to the chloroform solution and store at -18°C overnight to induce crystallization.

-

Filter the resulting purple crystals of Pd₂(dba)₃·CHCl₃, wash with cold acetone, and dry under vacuum.[6]

-

2. Preparation of an NMR Sample of Pd₂(dba)₃

-

Materials: High-purity Pd₂(dba)₃·CHCl₃, deuterated chloroform (CDCl₃), NMR tube.

-

Procedure:

-

Weigh approximately 5-10 mg of Pd₂(dba)₃·CHCl₃ directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of CDCl₃.

-

Cap the NMR tube and gently agitate to dissolve the complex. Sonication may be used sparingly if needed.

-

The sample is now ready for ¹H and ¹³C NMR analysis. It is recommended to acquire the spectrum shortly after preparation as the complex can degrade over time in solution.

-

Visualization of Key Concepts

Diagram 1: Pd₂(dba)₃ Solution-State Equilibrium

Caption: Equilibrium of Pd₂(dba)₃ in solution, showing dissociation and solvation.

Diagram 2: Experimental Workflow for NMR Analysis

Caption: A typical experimental workflow for the NMR analysis of Pd₂(dba)₃.

References

- 1. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - The Elusive Structure of Pd2(dba)3. Examination by Isotopic Labeling, NMR Spectroscopy, and Xâray Diffraction Analysis: Synthesis and Characterization of Pd2(dba-Z)3 Complexes - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-depth Technical Guide to the X-ray Crystal Structure of Tris(dibenzylideneacetone)dipalladium(0)-Chloroform Adduct

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a crucial organometalladium compound widely utilized as a source of palladium(0) in a myriad of catalytic reactions, including cross-coupling reactions that are fundamental to modern organic synthesis and drug development. The precise solid-state structure of Pd₂(dba)₃ has been a subject of considerable investigation, as its catalytic activity is intrinsically linked to its molecular architecture. The most well-characterized form of this catalyst is its chloroform (B151607) adduct, Pd₂(dba)₃·CHCl₃, for which high-quality single-crystal X-ray diffraction data has been obtained. This technical guide provides a comprehensive overview of the X-ray crystal structure of Pd₂(dba)₃·CHCl₃, including detailed experimental protocols for its synthesis, crystallization, and structural determination.

Crystallographic Data

The crystal structure of Pd₂(dba)₃·CHCl₃ has been determined through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. The structure is characterized by a dinuclear palladium core bridged by the dba ligands, with a chloroform molecule incorporated into the crystal lattice. A notable feature of the structure is the significant disorder observed in the dibenzylideneacetone (B150790) ligands, with each of the three dba ligands being disordered over two positions.[1][2]

Table 1: Summary of Crystallographic Data for Pd₂(dba)₃·CHCl₃ [1]

| Parameter | Value |

| Chemical Formula | C₅₁H₄₂O₃Pd₂·CHCl₃ |

| Formula Mass | 1035.01 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 13.3506(2) |

| b (Å) | 22.1531(3) |

| c (Å) | 13.9789(2) |

| α (°) | 90 |

| β (°) | 93.3030(10) |

| γ (°) | 90 |

| Volume (ų) | 4125.12(10) |

| Z | 4 |

| Temperature (K) | 115(2) |

| R-factor (R1) | 0.0497 (for I > 2σ(I)), 0.0944 (all data) |

| Weighted R-factor (wR2) | 0.1032 (for I > 2σ(I)), 0.1183 (all data) |

Selected Bond Lengths and Angles

Experimental Protocols

Synthesis of Tris(dibenzylideneacetone)dipalladium(0)-Chloroform Adduct (Pd₂(dba)₃·CHCl₃)

This protocol is adapted from a procedure utilizing palladium(II) acetate (B1210297) as the palladium source.[3]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sodium acetate (NaOAc)

-

Dibenzylideneacetone (dba)

-

Methanol (B129727) (MeOH)

-

Chloroform (CHCl₃)

Procedure:

-

To a round-bottom flask, add palladium(II) acetate, sodium acetate, and dibenzylideneacetone.

-

Add methanol to the flask and stir the mixture at 40°C for 3 hours. A brown solid will form.

-

Filter the solid and wash it sequentially with methanol and water.

-

Dissolve the resulting solid in chloroform and then evaporate the solvent.

-

Redissolve the solid in a minimal amount of chloroform.

-

Slowly add acetone to the chloroform solution to induce precipitation.

-

Cool the mixture to facilitate further precipitation of the product.

-

Filter the solid, wash with cold acetone, and dry to yield Pd₂(dba)₃·CHCl₃ as a dark purple to black crystalline powder.

Single Crystal Growth of Pd₂(dba)₃·CHCl₃

Growing single crystals suitable for X-ray diffraction requires careful control of the crystallization conditions. The following is a general procedure based on the slow diffusion method.

Materials:

-

Crude Pd₂(dba)₃·CHCl₃

-

Chloroform (CHCl₃)

-

A suitable anti-solvent (e.g., a non-polar solvent in which the complex is poorly soluble, such as hexane (B92381) or pentane)

-

Small, clean vials

Procedure:

-

Prepare a concentrated solution of crude Pd₂(dba)₃·CHCl₃ in a minimal amount of chloroform in a small vial.

-

Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top of the chloroform solution. This should be done slowly to create a distinct interface between the two solvents.

-

Seal the vial and leave it undisturbed in a location free from vibrations and temperature fluctuations.

-

Crystals will slowly form at the interface of the two solvents over a period of several hours to days.

-

Once suitable crystals have formed, they can be carefully isolated for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following is a general outline of the procedure for X-ray data collection and structure refinement.

Procedure:

-

A suitable single crystal of Pd₂(dba)₃·CHCl₃ is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal motion and radiation damage.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

The collected diffraction data are processed, which includes integration of the reflection intensities and correction for various experimental factors.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The structural model is then refined using full-matrix least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters to best fit the experimental data.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of Pd₂(dba)₃·CHCl₃.

References

Core Principles of Ligand Exchange with Pd₂(dba)₃

An In-depth Technical Guide to Ligand Exchange Reactions Involving Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and mechanistic insights into ligand exchange reactions involving Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). This palladium(0) complex is a widely used precatalyst in a vast array of cross-coupling reactions, and understanding its activation via ligand exchange is crucial for reaction optimization and mechanistic elucidation.

Tris(dibenzylideneacetone)dipalladium(0), or Pd₂(dba)₃, is a stable, air- and moisture-tolerant source of palladium(0).[1] Its utility as a precatalyst stems from the lability of the dibenzylideneacetone (B150790) (dba) ligands, which can be readily displaced by more strongly coordinating ligands, such as phosphines, to generate the catalytically active species.[2][3]

The general process of ligand exchange can be depicted as the displacement of dba ligands by incoming ligands (L), typically phosphines, to form various palladium(0) complexes. This activation process is not a simple substitution but a more complex equilibrium involving multiple species. The dba ligand itself is not always an innocent bystander and can influence the catalytic cycle.

The activation of Pd₂(dba)₃ is a critical first step in many palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[4][5] The choice of the incoming ligand, solvent, and reaction temperature significantly impacts the rate of ligand exchange and the nature of the active catalytic species formed.

Quantitative Data on Ligand Exchange and Catalysis

The efficiency of ligand exchange and the subsequent catalytic activity are influenced by the electronic and steric properties of the incoming phosphine (B1218219) ligand. While extensive kinetic studies on the ligand exchange itself are not always available in a comparative format, the performance of different ligands in catalytic reactions provides valuable insights.

Table 1: Activation Energies for Dynamic Rearrangements in Pd₂(dba)₃

Recent studies have begun to quantify the energetics of processes involving the dba ligands.

| Complex | Activation Energy (kcal/mol) | Method | Reference |

| Pd₂(dba)₃ | 17.9 ± 0.2 | EXSY NMR spectroscopy | [6] |

This data represents the energy barrier for the fluxional isomerization of the dba ligands and is not the activation energy for ligand displacement.

Table 2: Catalyst Loading and Reaction Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination using Pd₂(dba)₃ with various phosphine ligands, demonstrating the practical outcomes of the initial ligand exchange.

| Ligand | Pd₂(dba)₃ (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| P(t-Bu)₃ | 1.0 | 2.0 | NaOt-Bu | Toluene | 80 | 98 | [4] |

| XPhos | 2.0 | 4.0 | K₃PO₄ | t-BuOH | 100 | 95 | [7] |

| RuPhos | 1.0 | 2.0 | NaOt-Bu | Toluene | 100 | 99 | [5] |

| cataCXium A | 1.0 | 2.0 | K₃PO₄ | Toluene/H₂O | 100 | 92 | [8] |

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination using Pd₂(dba)₃

This protocol is a representative example of a cross-coupling reaction where the initial step involves the in situ ligand exchange of Pd₂(dba)₃.

Materials:

-

Pd₂(dba)₃

-

Tri-tert-butylphosphonium tetrafluoroborate (B81430) (tBu₃P·HBF₄)

-

Aryl chloride (e.g., 4-chloroanisole)

-

Amine (e.g., diphenylamine)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous, degassed toluene

-

Standard Schlenk line or glovebox equipment

Procedure: [4]

-

To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl chloride (1.05 eq.), the amine (1.0 eq.), and degassed toluene.

-

To this mixture, add Pd₂(dba)₃ (1 mol% Pd), the phosphine ligand (2 mol%), and the base (2.2 eq.).

-

Seal the flask and heat the reaction mixture to the desired temperature (e.g., reflux) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol for Real-Time Monitoring of Pd₂(dba)₃ Activation by ESI-MS and UV-Vis Spectroscopy

This protocol is adapted from the work of Janusson et al. and allows for the real-time observation of the species formed during ligand exchange.

Equipment:

-

Electrospray ionization mass spectrometer (ESI-MS)

-

UV-Vis spectrometer with a flow cell

-

Syringe pump

-

Inert atmosphere reaction vessel (e.g., Schlenk flask)

Procedure:

-

Prepare stock solutions of Pd₂(dba)₃ and the desired phosphine ligand in a degassed solvent (e.g., methanol (B129727) or DMF) under an inert atmosphere.

-

Set up the reaction vessel with a continuous flow of the reaction mixture to the ESI-MS and the UV-Vis flow cell.

-

Inject the Pd₂(dba)₃ solution into the reaction vessel and begin monitoring the UV-Vis spectrum. A characteristic absorbance for Pd₂(dba)₃ in methanol is around 532 nm.

-

Inject the phosphine ligand solution into the reaction vessel. The order of addition can be varied to study its effect. In coordinating solvents like DMF, adding the ligand before the palladium source can be beneficial.

-

Continuously monitor the reaction mixture using both ESI-MS and UV-Vis spectroscopy.

-

UV-Vis: Observe the decay of the Pd₂(dba)₃ absorbance and the appearance of new absorbances corresponding to the palladium-phosphine complexes.

-

ESI-MS: Monitor the appearance of ions corresponding to the ligated palladium species, such as [Pd(L)₂(dba)]²⁻ and other related complexes. Careful optimization of the cone voltage is necessary to prevent fragmentation of the delicate complexes.

-

-

Record the data over time to obtain kinetic profiles for the formation of the different species. The reaction to reach equilibrium can be rapid, on the order of minutes.

Signaling Pathways, Experimental Workflows, and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes in the study of ligand exchange reactions involving Pd₂(dba)₃.

Caption: General mechanism of Pd₂(dba)₃ activation by ligand exchange.

Caption: Simplified Buchwald-Hartwig amination catalytic cycle initiated by Pd₂(dba)₃ activation.

Caption: Experimental workflow for real-time monitoring of ligand exchange.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G [pubs.rsc.org]

- 3. Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. m.youtube.com [m.youtube.com]

- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

A Comprehensive Technical Guide to Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) as a Precatalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd2(dba)3, is a cornerstone organometallic complex in the field of organic synthesis.[1][2] Valued for its role as a stable and reliable source of palladium(0), it serves as a precatalyst for a multitude of cross-coupling reactions that are pivotal in the construction of complex molecular architectures, particularly in the pharmaceutical and advanced materials industries.[1][3] This guide provides an in-depth exploration of the structure, properties, activation, and application of Pd2(dba)3, offering a technical resource for researchers and professionals in drug development and chemical synthesis.

Structure and Properties of Pd2(dba)3

Pd2(dba)3 is a coordination complex where two palladium atoms are bridged by three molecules of dibenzylideneacetone (B150790) (dba), a bidentate ligand.[1][4] The dba ligands coordinate to the palladium centers through their alkene double bonds, effectively stabilizing the palladium in its catalytically active Pd(0) oxidation state.[1] First reported in 1970, it is typically prepared by the reaction of dibenzylideneacetone with a palladium(II) salt like sodium tetrachloropalladate.[4][5][6]

The precise structure of Pd2(dba)3 has been a subject of extensive study, with research indicating the existence of major and minor isomers in solution, characterized by different conformations of the bridging dba ligands.[7][8] Commercially available Pd2(dba)3 is often supplied as a chloroform (B151607) adduct, Pd2(dba)3·CHCl3, and its purity can be variable, sometimes containing palladium nanoparticles which can influence its catalytic activity.[9][10]

Physical and Chemical Properties:

| Property | Value |

| Chemical Formula | C51H42O3Pd2 |

| Molar Mass | 915.72 g/mol |

| Appearance | Dark purple to black crystalline solid[11] |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, benzene, and toluene[6][11] |

| Stability | Air-stable in solid form, but solutions can slowly decompose to form palladium black.[1][6] |

The Role of Pd2(dba)3 as a Precatalyst

Pd2(dba)3 is not the catalytically active species itself but rather a precatalyst that serves as a convenient and soluble source of palladium(0).[2][6] The dba ligands are weakly bound and can be readily displaced by stronger coordinating ligands, typically phosphines, in the reaction mixture.[11] This in-situ activation generates the true catalytic species, which then enters the catalytic cycle. The ease of dba ligand dissociation is a key advantage, allowing for the facile formation of a wide range of catalytically active complexes.

Activation of the Precatalyst

The activation of Pd2(dba)3 is a critical first step in any catalytic reaction. It involves the dissociation of the dba ligands and the coordination of a supporting ligand, often a phosphine, to the palladium(0) center. The nature of the supporting ligand is crucial as it significantly influences the reactivity, selectivity, and stability of the active catalyst.

References

- 1. Overview of pd2(dba)3 and its role in coupling reactions [ecoviaet.com]

- 2. americanelements.com [americanelements.com]

- 3. nbinno.com [nbinno.com]

- 4. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

- 5. Tris(dibenzylideneacetone)dipalladium | 51364-51-3 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. heraeus-precious-metals.com [heraeus-precious-metals.com]

The "Non-Innocent" Role of the dba Ligand in Pd₂(dba)₃ Catalytic Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a cornerstone precatalyst in modern organic synthesis, prized for its air stability and efficacy in a vast array of cross-coupling reactions that form the bedrock of pharmaceutical and materials science discovery.[1] While often viewed as a simple source of catalytically active palladium(0), the dibenzylideneacetone (B150790) (dba) ligand is far from a passive spectator. This technical guide delves into the multifaceted and "non-innocent" role of the dba ligand in the catalytic activity of Pd₂(dba)₃, providing a comprehensive overview of its influence on catalyst activation, stability, and overall reaction efficiency.

The Dual Nature of the dba Ligand: Stabilizer and Modulator

The dba ligand in Pd₂(dba)₃ serves a dual function. Primarily, it acts as a labile, or easily displaceable, ligand that stabilizes the palladium(0) center, rendering the complex stable to air and moisture and thereby easy to handle.[1] This stability is a significant practical advantage over other Pd(0) sources like Pd(PPh₃)₄. However, the dba ligand's interaction with the palladium center is more nuanced than simple stabilization.

The electronic properties of the dba ligand itself can significantly modulate the catalytic activity. This is often referred to as the "non-innocent" character of the dba ligand. The electron density of the aryl moieties on the dba can either accelerate or retard the catalytic cycle.[2]

Key Functions of the dba Ligand:

-

Stabilization of Pd(0): The dba ligand coordinates to the palladium center through its alkene double bonds, stabilizing the electron-rich Pd(0) state.[1]

-

Source of Active Catalyst: The labile nature of the dba ligands allows for their displacement by stronger donor ligands (e.g., phosphines, N-heterocyclic carbenes) to generate the catalytically active LₓPd(0) species.[3]

-

Modulation of Catalytic Activity: The electronic properties of the dba ligand can influence the concentration of the active catalytic species and the rate of key steps in the catalytic cycle, such as oxidative addition.[2]

-

Prevention of Agglomeration: The dba ligand can play a role in preventing the agglomeration of palladium atoms into inactive palladium black, thereby increasing the longevity of the catalyst.[2]

Data Presentation: The Influence of dba on Catalytic Performance

The purity and nature of the Pd₂(dba)₃ precatalyst can have a profound impact on the outcome of a catalytic reaction. Commercial batches of Pd₂(dba)₃ can exhibit significant variability in their catalytic activity, which can be attributed to factors such as the presence of impurities, including palladium nanoparticles, and variations in the dba ligand itself.[4]

Table 1: Effect of Commercial Pdₓ(dba)ᵧ Batch Variation on Buchwald-Hartwig Amination Yield

The following table summarizes the results from a study that benchmarked the performance of various commercial Pdₓ(dba)ᵧ batches in the Buchwald-Hartwig amination of 4-bromoanisole (B123540) with aniline. This data highlights the critical importance of catalyst quality and consistency.

| Catalyst Batch | Supplier | Appearance | Pd Content (wt%) | Yield (%) |

| A | 1 | Brown powder | 21.5 | 98 |

| B | 2 | Dark purple crystals | 22.1 | 95 |

| C | 3 | Black powder | 20.8 | 75 |

| D | 4 | Purple powder | 21.2 | 88 |

| E | 5 | Brown-black powder | 19.5 | 65 |

| F | 6 | Dark brown powder | 22.5 | 92 |

| G | 7 | Black chunks | 18.9 | 50 |

Data synthesized from a comparative study on dibenzylideneacetone palladium complexes in catalysis.

Table 2: Influence of dba Ligand Electronics on Suzuki-Miyaura Coupling

The electronic nature of the dba ligand directly impacts catalytic activity. Electron-donating groups on the aryl rings of dba destabilize the Pd-dba interaction, leading to a higher concentration of the active catalyst and increased reaction rates. Conversely, electron-withdrawing groups strengthen the Pd-dba bond, reducing the concentration of the active species and slowing down the reaction.

| dba-substituent (Z) | Electronic Nature | Relative Catalytic Activity |

| 4,4'-OMe | Electron-donating | High |

| 4,4'-H | Neutral | Moderate |

| 4,4'-F | Electron-withdrawing | Low |

| 4,4'-CF₃ | Strongly electron-withdrawing | Very Low |

Qualitative trends are based on studies of substituent effects in Suzuki-Miyaura coupling.[4][5]

Experimental Protocols

Synthesis of Substituted Pd₂(dba-Z)₃ Complexes

This protocol provides a general method for the synthesis of Pd₂(dba)₃ complexes with electronically modified dba ligands.

Materials:

-

Sodium tetrachloropalladate(II) (Na₂PdCl₄)

-

Substituted dibenzylideneacetone (dba-Z)

-

Sodium acetate (B1210297)

Procedure:

-

Dissolve Na₂PdCl₄ (1.0 mmol) in methanol (50 mL).

-

In a separate flask, dissolve the substituted dibenzylideneacetone (dba-Z, 3.5 mmol) and sodium acetate (4.0 mmol) in a mixture of methanol (20 mL) and acetone (20 mL) with gentle heating.

-

Add the palladium solution dropwise to the dba-Z solution with vigorous stirring.

-

A precipitate will form. Continue stirring the mixture at room temperature for 4 hours.

-

Collect the solid by vacuum filtration, wash with water (3 x 20 mL) and then with acetone (2 x 10 mL).

-

Dry the product under vacuum to yield the Pd₂(dba-Z)₃ complex.

Characterization: The synthesized complexes should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis to confirm their structure and purity.

Real-time Monitoring of Pd₂(dba)₃ Activation by UV-Vis and ESI-MS

This protocol describes a method for monitoring the activation of Pd₂(dba)₃ with a phosphine (B1218219) ligand in real-time.

Instrumentation:

-

UV-Vis Spectrometer with a flow-through cell

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

-

Syringe pump

Procedure:

-

Prepare stock solutions of Pd₂(dba)₃ and the phosphine ligand in a degassed solvent (e.g., methanol or DMF).

-

Set up the UV-Vis and ESI-MS instruments for data acquisition.

-

Use a syringe pump to introduce the Pd₂(dba)₃ solution into a mixing chamber.

-

Simultaneously, introduce the phosphine ligand solution into the mixing chamber at a controlled flow rate.

-

The reaction mixture flows from the mixing chamber through the UV-Vis flow cell and then directly into the ESI-MS source.

-

Record UV-Vis spectra and ESI-mass spectra continuously over time to monitor the disappearance of the Pd₂(dba)₃ starting material and the appearance of new palladium-phosphine complexes.[3]

Kinetic Analysis of a Buchwald-Hartwig Amination Reaction by GC

This protocol outlines a method for determining the reaction kinetics of a Pd₂(dba)₃-catalyzed Buchwald-Hartwig amination.

Materials:

-

Aryl halide

-

Amine

-

Pd₂(dba)₃

-

Phosphine ligand

-

Base (e.g., NaOtBu)

-

Anhydrous, degassed solvent (e.g., toluene)

-

Internal standard (e.g., dodecane)

-

Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

-

To a reaction vessel under an inert atmosphere, add the aryl halide, amine, base, and internal standard.

-

Add the solvent and stir the mixture until all solids are dissolved.

-

In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and the phosphine ligand in the reaction solvent.

-

Initiate the reaction by adding a specific volume of the catalyst stock solution to the reaction mixture at a constant temperature.

-

At regular time intervals, withdraw an aliquot of the reaction mixture and quench it by adding it to a vial containing a small amount of water and an extraction solvent (e.g., diethyl ether).

-

Analyze the quenched samples by GC-FID to determine the concentration of the starting materials and the product relative to the internal standard.

-

Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

Visualizations: Diagrams of Key Processes

The Catalytic Cycle: Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, highlighting the initial activation of the Pd₂(dba)₃ precatalyst.

Experimental Workflow: Real-time Monitoring of Catalyst Activation

This diagram outlines the experimental workflow for the real-time monitoring of the activation of Pd₂(dba)₃ using coupled UV-Vis and ESI-MS analysis.

Logical Relationship: The Dual Role of the dba Ligand

This diagram illustrates the delicate balance of the dba ligand's role as both a catalyst stabilizer and a potential inhibitor, and how its electronic properties shift this equilibrium.

Conclusion

The dibenzylideneacetone ligand in Pd₂(dba)₃ is a critical component that extends beyond its role as a simple stabilizer for the palladium(0) center. Its electronic properties can be tuned to modulate the catalytic activity, and its lability is essential for the generation of the active catalytic species. However, residual dba in the reaction mixture can also compete with incoming ligands and substrates, potentially inhibiting the reaction. Furthermore, the quality and purity of the Pd₂(dba)₃ precatalyst are paramount for reproducible and efficient catalysis. A thorough understanding of the multifaceted role of the dba ligand is crucial for the rational design and optimization of palladium-catalyzed cross-coupling reactions, enabling researchers in drug development and materials science to harness the full potential of this versatile catalyst system.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploiting noninnocent (E,E)-dibenzylideneacetone (dba) effects in palladium(0)-mediated cross-coupling reactions: modulation of the electronic properties of dba affects catalyst activity and stability in ligand and ligand-free reaction systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eta2-dba complexes of Pd(0): the substituent effect in Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.york.ac.uk [pure.york.ac.uk]

An In-depth Technical Guide to the Thermal Decomposition of Tris(dibenzylideneacetone)dipalladium(0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd₂(dba)₃. This organopalladium compound is a cornerstone in synthetic chemistry, serving as a critical precursor for a multitude of palladium-catalyzed cross-coupling reactions. Understanding its thermal stability and decomposition pathway is paramount for its effective use, storage, and for ensuring the reproducibility of catalytic processes.

Introduction

Tris(dibenzylideneacetone)dipalladium(0) is a dark purple to brown crystalline solid.[1] It is widely favored as a source of palladium(0) due to the labile nature of the dibenzylideneacetone (B150790) (dba) ligands, which are readily displaced to generate catalytically active palladium species.[1] While stable as a solid in air for extended periods, its stability in solution is limited, often leading to the formation of palladium black upon decomposition.[2] The thermal behavior of Pd₂(dba)₃ is a critical parameter, influencing its shelf-life, catalytic activity, and the potential for nanoparticle formation. This guide delves into the specifics of its thermal decomposition, presenting available data, outlining experimental protocols, and illustrating the decomposition process.

Physicochemical Properties

A summary of the key physicochemical properties of Tris(dibenzylideneacetone)dipalladium(0) and its common chloroform (B151607) adduct is presented in Table 1. The presence of the chloroform adduct is a common variable in commercial samples and can influence the material's thermal behavior.[1]

Table 1: Physicochemical Properties of Pd₂(dba)₃ and its Chloroform Adduct.

| Property | Tris(dibenzylideneacetone)dipalladium(0) | Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct |

|---|---|---|

| Molecular Formula | C₅₁H₄₂O₃Pd₂[3] | C₅₂H₄₃Cl₃O₃Pd₂[4] |

| Molecular Weight | 915.72 g/mol [3] | 1035.10 g/mol [5] |

| Appearance | Dark purple to brown powder/crystals[1] | Dark purple to black solid[6] |

| Melting Point | 152-155 °C[3] | 131-135 °C[5] |

| Solubility | Modestly soluble in organic solvents like chloroform, dichloromethane, and benzene.[1][2] | Soluble in organic solvents. |

| Stability | Solid is stable in air.[6] Decomposes in solution.[2] Air and moisture sensitive.[7] | Air and moisture sensitive.[6] |

Thermal Decomposition Analysis

The thermal decomposition of Pd₂(dba)₃ involves the dissociation of the dba ligands and the reduction of palladium(0) to palladium metal. While specific, publicly available TGA/DSC curves for Pd₂(dba)₃ are scarce, the expected decomposition profile can be inferred from the known properties of the compound and analysis of similar palladium complexes.

Expected Thermal Decomposition Profile:

The decomposition is expected to occur in stages:

-

Melting and Onset of Decomposition: The compound will first melt, with decomposition likely commencing near or slightly above its melting point.

-

Ligand Dissociation: The dibenzylideneacetone ligands will dissociate from the palladium centers.

-

Formation of Palladium Metal: The final solid residue is expected to be metallic palladium.

The gaseous byproducts of the decomposition of the organic dba ligand are anticipated to be carbon monoxide (CO) and carbon dioxide (CO₂), along with other hydrocarbon fragments.[8]

Table 2: Summary of Expected Thermal Decomposition Data for Pd₂(dba)₃.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Evolved Products |

|---|---|---|---|

| Melting | 152 - 155 | - | - |

| Decomposition | > 155 | > 75% | dba fragments, CO, CO₂ |

| Final Residue | High Temperature | ~23% (Theoretical Pd content) | Palladium Metal |

Note: The data in this table is estimated based on the molecular weight and known decomposition products. Actual experimental values may vary.

Experimental Protocols

To investigate the thermal decomposition of Pd₂(dba)₃, Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) and Evolved Gas Analysis (EGA) are the most suitable techniques. Given the air-sensitive nature of the compound, especially at elevated temperatures, specific handling procedures are crucial.

4.1. General Protocol for TGA-DSC Analysis

This protocol provides a general framework for the analysis. Instrument-specific parameters should be optimized by the user.

Instrumentation:

-

Simultaneous TGA/DSC instrument

-

Inert gas supply (high purity Nitrogen or Argon)

-

Gas-tight sample pans (e.g., aluminum or platinum with hermetic lids)

-

Glovebox or Schlenk line for sample preparation

Procedure:

-

Sample Preparation: Due to the air-sensitive nature of Pd₂(dba)₃, sample preparation should be conducted under an inert atmosphere (e.g., inside a glovebox).

-

Sample Loading: Weigh approximately 2-5 mg of the Pd₂(dba)₃ sample into a pre-weighed, gas-tight sample pan. Hermetically seal the pan to prevent any interaction with the atmosphere during transfer and initial heating.

-

Instrument Setup:

-

Purge the TGA/DSC furnace with a high-purity inert gas (Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment to ensure an inert environment.

-

Perform a blank run with an empty, sealed pan to establish a baseline.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

Analyze the TGA curve to determine the onset of decomposition, the temperature ranges of mass loss, and the percentage of residual mass.

-

Analyze the DSC curve to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

-

4.2. Protocol for Evolved Gas Analysis (TGA-MS)

To identify the gaseous decomposition products, the TGA instrument should be coupled to a Mass Spectrometer (MS).

Instrumentation:

-

TGA instrument coupled to a Mass Spectrometer via a heated transfer line.

-

Helium is often the preferred purge gas for TGA-MS.

Procedure:

-

Follow the TGA-DSC protocol for sample preparation and loading. The sample pan may need a pinhole in the lid to allow evolved gases to escape.

-

Set the transfer line temperature to approximately 200-250 °C to prevent condensation of the evolved gases.

-

During the TGA run, continuously monitor the mass spectrometer signals for relevant m/z ratios corresponding to expected fragments of dba, CO (m/z = 28), and CO₂ (m/z = 44).

Visualization of Decomposition Pathway and Experimental Workflow

5.1. Proposed Thermal Decomposition Pathway

The thermal decomposition of Pd₂(dba)₃ is initiated by the dissociation of the dba ligands, leading to the formation of metallic palladium. The organic ligands themselves will undergo further fragmentation at elevated temperatures.

Caption: Proposed pathway for the thermal decomposition of Pd₂(dba)₃.

5.2. Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical flow of the experimental work to characterize the thermal decomposition of Pd₂(dba)₃.

Caption: Workflow for the thermal analysis of air-sensitive Pd₂(dba)₃.

Conclusion

This technical guide provides a detailed overview of the thermal decomposition of Tris(dibenzylideneacetone)dipalladium(0). While specific quantitative TGA/DSC data remains elusive in publicly accessible literature, this guide synthesizes the available information on its physical properties and known decomposition products to present a coherent picture. The provided experimental protocols offer a robust starting point for researchers seeking to perform their own thermal analysis of this vital palladium precursor. A thorough understanding of its thermal behavior is essential for its proper handling, storage, and for achieving consistent results in catalytic applications. The generation of palladium nanoparticles upon decomposition also highlights an important consideration for catalyst speciation and reaction mechanism studies.

References

- 1. Palladium(0) complexes of diferrocenylmercury diphosphines: synthesis, X-ray structure analyses, catalytic isomerization, and C–Cl bond activation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. fauske.com [fauske.com]

- 3. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

The Critical Impact of Pd₂(dba)₃ Purity on Catalytic Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals